Tropenziline
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Overview
Description
Tropenziline is an antispasmodic compound known for its ability to enhance vasoconstrictor responses in the hepatic artery without affecting the portal venous bed . It is primarily used in medical settings to alleviate spasms and related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tropenziline involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the creation of the tropane ring system, which is a key component of this compound.
Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tropenziline undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tropane derivatives.
Scientific Research Applications
Tropenziline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating spasms and related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Tropenziline exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the muscarinic acetylcholine receptors, inhibiting their activity and leading to a reduction in muscle spasms . This interaction involves the binding of this compound to the receptor, preventing the binding of acetylcholine and thereby inhibiting its action.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another antispasmodic compound with a similar mechanism of action.
N-butyl hyoscine bromide: Used for its anticholinergic properties.
Uniqueness of Tropenziline
This compound is unique in its ability to enhance vasoconstrictor responses in the hepatic artery without affecting the portal venous bed . This selective action makes it particularly useful in specific medical applications where targeted vasoconstriction is desired.
Properties
CAS No. |
23409-43-0 |
---|---|
Molecular Formula |
C24H30NO4+ |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H30NO4/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-22,27H,14-16H2,1-3H3/q+1/t19-,20-,21+,22-/m1/s1 |
InChI Key |
UOGRTPHUCQXAJU-YUMYIRISSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C |
Canonical SMILES |
C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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